Prednisolonvaleratacetat

Übersicht

Beschreibung

Prednisolone valerate acetate is a synthetic glucocorticoid, a type of corticosteroid, which is used for its anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone, modified to enhance its pharmacokinetic properties and efficacy in treating various medical conditions .

Wissenschaftliche Forschungsanwendungen

Prednisolonvaleratacetat wird aufgrund seiner starken entzündungshemmenden und immunsuppressiven Wirkungen in der wissenschaftlichen Forschung häufig verwendet. Zu seinen Anwendungen gehören:

Chemie: Wird als Modellverbindung bei der Untersuchung der Steroidchemie und -synthese verwendet.

Biologie: Wird in der Forschung an zellulären Signalwegen und Immunantworten eingesetzt.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Autoimmunerkrankungen, Allergien und Entzündungen untersucht.

Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen und Arzneistoffabgabesystemen eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an Glukokortikoidrezeptoren im Zytoplasma. Dieser Komplex transloziert dann in den Kern, wo er die Transkription von entzündungshemmenden und immunsuppressiven Genen moduliert. Die Verbindung hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren, wodurch Entzündungen und Immunantworten reduziert werden .

Wirkmechanismus

Target of Action

Prednisolone valerate acetate primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland. This receptor plays a crucial role in regulating processes such as inflammation, immune response, and metabolism .

Mode of Action

As a GR agonist, prednisolone valerate acetate binds to the glucocorticoid receptor, leading to conformational changes that allow the receptor to translocate into the nucleus . Once in the nucleus, the receptor binds to specific DNA sequences, known as glucocorticoid response elements, leading to the transcription of target genes. This results in the production of proteins that mediate the anti-inflammatory and immunosuppressive effects of the drug .

Biochemical Pathways

The activation of the glucocorticoid receptor by prednisolone valerate acetate influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to decreased production of inflammatory mediators such as cytokines, chemokines, and adhesion molecules . Additionally, it promotes the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .

Result of Action

The primary result of prednisolone valerate acetate’s action is the reduction of inflammation and immune response. This makes it effective in treating a wide variety of conditions, including dermatitis, eczema, and insect bites and stings . It is also used in the management of immune system diseases, congenital disorders, and skin and musculoskeletal diseases .

Action Environment

The action of prednisolone valerate acetate can be influenced by various environmental factors. For example, the presence of other medications can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as the patient’s overall health status, the presence of other diseases, and genetic factors can also influence the drug’s efficacy and stability .

Biochemische Analyse

Biochemical Properties

Prednisolone valerate acetate, as a glucocorticoid, interacts with the glucocorticoid receptor (GR), acting as an agonist . This interaction influences the transcription of various genes, leading to changes in the production of proteins and other biomolecules . The nature of these interactions is complex and involves both direct and indirect mechanisms.

Cellular Effects

Prednisolone valerate acetate has a wide range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the immune response by reducing the production and activity of leukocytes .

Molecular Mechanism

The molecular mechanism of action of prednisolone valerate acetate involves binding to the glucocorticoid receptor (GR) in the cytoplasm of cells . This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus where it can influence gene expression . This can lead to changes in the production of various proteins, impacting cellular functions such as inflammation and immune response .

Temporal Effects in Laboratory Settings

The effects of prednisolone valerate acetate can change over time in laboratory settings. For example, a study found that high-dose prednisolone treatment increased levels of certain amino acids in urine and serum after a single dose, but not after prolonged treatment . This suggests that the body may adapt to the drug over time .

Dosage Effects in Animal Models

The effects of prednisolone valerate acetate can vary with different dosages in animal models . For instance, a study found that 90% of dogs experienced one or more behavior changes, with polyuria and polydipsia most commonly reported, by day 14 of treatment with anti-inflammatory doses of prednisone or prednisolone .

Metabolic Pathways

Prednisolone valerate acetate is involved in various metabolic pathways. It can be metabolized to prednisone, which is then further metabolized to various compounds . These metabolic processes involve various enzymes and can impact metabolic flux and metabolite levels .

Subcellular Localization

Given that it binds to the glucocorticoid receptor in the cytoplasm and influences gene expression in the nucleus , it is likely that it localizes to these compartments

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Prednisolonvaleratacetat umfasst mehrere Schritte, beginnend mit Prednisolon. Der Prozess beinhaltet typischerweise Veresterungsreaktionen, um die Valerat- und Acetatgruppen einzuführen. Eine übliche Methode beinhaltet die Reaktion von Prednisolon mit Valeriansäure und Essigsäureanhydrid in Gegenwart von Katalysatoren wie 4-Dimethylaminopyridin (DMAP), um den gewünschten Ester zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist darauf ausgelegt, Abfall zu minimieren und die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Prednisolonvaleratacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Prednisolon kann zu verschiedenen Metaboliten oxidiert werden.

Reduktion: Reduktionsreaktionen können Prednisolon in seine aktive Form umwandeln.

Substitution: Veresterungs- und Hydrolysereaktionen sind bei der Synthese und dem Metabolismus von Prednisolonderivaten häufig

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Veresterung beinhaltet typischerweise Säuren (z. B. Valeriansäure) und Anhydride (z. B. Essigsäureanhydrid) mit Katalysatoren wie DMAP.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Ester und Metaboliten von Prednisolon, die seine pharmakologische Aktivität beibehalten oder verbessern .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prednisolon: Die Stammverbindung, die aufgrund ihrer entzündungshemmenden Eigenschaften weit verbreitet ist.

Prednison: Ein Prodrug, das in der Leber zu Prednisolon umgewandelt wird.

Dexamethason: Ein stärkeres Glukokortikoid mit ähnlichen Anwendungen.

Hydrocortison: Ein natürlich vorkommendes Kortikosteroid mit breiterer Anwendung bei der Behandlung von Nebennierenrindeninsuffizienz .

Einzigartigkeit

Prednisolonvaleratacetat ist aufgrund seiner modifizierten Struktur einzigartig, die seine pharmakokinetischen Eigenschaften verbessert und es in bestimmten therapeutischen Anwendungen effektiver macht. Seine veresterte Form ermöglicht eine bessere Resorption und eine verlängerte Wirkung im Vergleich zu seiner Stammverbindung .

Eigenschaften

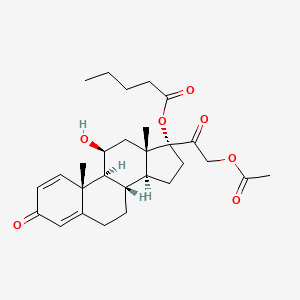

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h10,12,14,20-22,25,31H,5-9,11,13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYSDXLCLKPUBR-SLPNHVECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023506 | |

| Record name | Prednisolone valerate acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72064-79-0 | |

| Record name | (11β)-21-(Acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72064-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone valerate acetate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072064790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone valerate acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE VALERATE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JB27QJW3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.